molecular formula C16H26BrNO B1664218 8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 76135-31-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

Cat. No.: B1664218
CAS No.: 76135-31-4
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Standard selective 5-HT1a receptor agonist. Moderate affinity for 5-HT7 receptors (pKi = 6.6) and able to antagonise 5-HT reuptake. Variety of biological effects seen in vivo.
8-Hydroxy DPAT (8-OH-DPAT) is an agonist of serotonin (5-HT) receptor subtype 5-HT1A (EC50 = 12 nM in rat hippocampal membranes). It mimics the effect of serotonin on reducing excitatory post-synaptic potentials (EPSPs) in the entorhinal cortex layers II and III when used at concentrations of 10 and 50 µM. In rhesus monkeys, it enhances the behavioral effects of Δ9-tetrahydrocannabinol (Δ9-THC; ) in a discriminant stimulus-shock test when administered at a dose of 0.178 mg/kg. In mice, 8-OH-DPAT reduces the number of attack bites when administered directly to the dorsal raphe nucleus in a baclofen-induced model of aggressiveness and impairs contextual fear when administered prior to training at a dose of 0.5 mg/kg. It also reduces the incidence of apnea and improves respiratory regularity in a methyl-CpG-binding protein 2-deficient mouse model of Rett syndrome when administered at a dose of 50 µg/kg. In a rat model of diabetes, 8-OH-DPAT enhances bradycardia in response to vagal electrical stimulation.
A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.

Mechanism of Action

Target of Action

8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT HRr or 8-Hydroxy-2-dipropylaminotetralin hydrobromide, is a potent and selective agonist for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT1 receptor which is a serotonin receptor. Serotonin receptors are responsible for the release of the neurotransmitter serotonin, which plays a significant role in mood regulation, anxiety, and happiness .

Mode of Action

8-Hydroxy-DPAT hydrobromide interacts with its target, the 5-HT1A receptor, by binding to it and activating it . This activation leads to a variety of biological effects seen in vivo . It also has a moderate affinity for 5-HT7 receptors and is able to antagonize 5-HT reuptake .

Pharmacokinetics

It is known that the compound has a biological half-life of 15 hours . This suggests that it is rapidly metabolized and eliminated from the body.

Result of Action

The activation of the 5-HT1A receptor by 8-Hydroxy-DPAT hydrobromide has been shown to have a variety of effects. For instance, it has been found to reduce aggressive behavior and decrease food intake by modifying the sensitivity of the 5-HT1A receptor during food deprivation . It also reduces hippocampal 5-HT levels following systemic administration in rats in vivo .

Action Environment

The action of 8-Hydroxy-DPAT hydrobromide can be influenced by various environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area . Additionally, if the compound comes into contact with the skin, it should be washed off with plenty of water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896822
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76135-31-4, 87394-87-4
Record name 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76135-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 2
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 3
Reactant of Route 3
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 4
Reactant of Route 4
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 5
8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-Hydroxy-2-dipropylaminotetralin hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.